N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
Description
N-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is a Schiff base derivative featuring a 1,3-benzodioxole-5-carboxamide core linked to a substituted phenylimine group. The (E)-configuration of the imine moiety is critical for its stereochemical stability and biological interactions. This compound’s structure combines a lipophilic 1,3-benzodioxole system with a polar phenolic group, making it a candidate for diverse applications, including pharmaceuticals and materials science. Its synthesis typically involves condensation reactions between 1,3-benzodioxole-5-carboxamide derivatives and aldehydes under basic conditions .
Properties
Molecular Formula |
C17H16N2O5 |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H16N2O5/c1-2-22-15-7-11(3-5-13(15)20)9-18-19-17(21)12-4-6-14-16(8-12)24-10-23-14/h3-9,20H,2,10H2,1H3,(H,19,21)/b18-9+ |
InChI Key |
CBSISYIINCIONR-GIJQJNRQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Piperonal Derivatives
Piperonal (1,3-benzodioxole-5-carbaldehyde) is a common precursor. Oxidation of the aldehyde group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic or neutral conditions. For example, treatment with KMnO₄ in aqueous sulfuric acid at 60–80°C for 4–6 hours yields 1,3-benzodioxole-5-carboxylic acid with >90% conversion. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) may also be employed but pose environmental and safety concerns.
Alternative Routes via Nitrile Hydrolysis
A nitrile intermediate, such as 1,3-benzodioxole-5-carbonitrile, can be hydrolyzed to the carboxylic acid using concentrated hydrochloric acid under reflux. This method avoids strong oxidants but requires stringent temperature control to prevent decarboxylation.
Preparation of 1,3-Benzodioxole-5-Carbohydrazide
Conversion of the carboxylic acid to the carbohydrazide is critical for subsequent imine formation.
Acid Chloride Intermediate
The carboxylic acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours to form 1,3-benzodioxole-5-carbonyl chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous ethanol at 0–5°C. This yields the carbohydrazide with 85–92% purity after recrystallization from ethanol/water.
Direct Hydrazine Coupling
Alternatively, the carboxylic acid can be directly coupled with hydrazine using a carbodiimide reagent (e.g., EDCl or DCC) in dichloromethane. This one-pot method reduces handling of corrosive intermediates but may require chromatographic purification to remove urea byproducts.
Schiff Base Formation with 3-Ethoxy-4-Hydroxybenzaldehyde
The final step involves condensation of the carbohydrazide with 3-ethoxy-4-hydroxybenzaldehyde to form the E-configured imine.
Reaction Conditions
A mixture of 1,3-benzodioxole-5-carbohydrazide and 3-ethoxy-4-hydroxybenzaldehyde in ethanol is refluxed for 6–8 hours in the presence of glacial acetic acid (1–2 mol%). The E isomer is favored due to thermodynamic control, achieving >95% stereoselectivity. Solvent screening reveals ethanol as optimal for solubility and minimal side reactions compared to aprotic solvents like DMF.
Purification and Yield
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from hot methanol. Typical yields range from 75% to 82%, with purity >98% confirmed by HPLC.
Optimization of Reaction Parameters
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Solvent (Schiff) | Ethanol | 82 | 98.5 | |
| Catalyst (Schiff) | Acetic acid | 78 | 97.8 | |
| Temperature | Reflux (78°C) | 80 | 98.2 | |
| Hydrazine Equiv. | 1.2 equiv. | 85 | 97.0 |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.92 (d, J = 1.6 Hz, 1H, ArH), 7.12 (d, J = 8.4 Hz, 1H, ArH), 6.96 (dd, J = 8.4, 1.6 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
IR (KBr) : 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at Rt = 6.72 min, confirming the absence of hydrazide or aldehyde residues.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity and function.
Comparison with Similar Compounds
Thiazole-Containing Analogues
Compounds such as N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (4cb) () replace the imine group with a thiazole ring. This substitution alters electronic properties and hydrogen-bonding capacity, enhancing antimicrobial activity compared to the parent compound. The thiazole’s sulfur atom contributes to π-stacking interactions, which may improve binding to biological targets .
Pyrazole-Containing Analogues
N-[(E)-(3-Hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide () substitutes the benzodioxole core with a pyrazole ring.
Functional Group Variations
Alkyl and Aryl Substituents
Psychoactive Derivatives
3,4-Methylenedioxy-U-47700 (), an opioid analogue, replaces the phenolic group with a methylenedioxy moiety. This modification enhances binding to μ-opioid receptors but introduces significant neurotoxicity risks .
Biological Activity
The compound N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 302.34 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Antioxidant Activity
Research indicates that compounds similar to N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide exhibit significant antioxidant properties. These properties are essential in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Several studies have explored the anticancer potential of Schiff base derivatives, which include compounds like N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide. For instance:
- In vitro studies demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro testing showed effectiveness against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
The antimicrobial action is believed to stem from the compound's ability to disrupt microbial cell membranes.
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal reported that N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide exhibited a dose-dependent inhibition of tumor growth in xenograft models. The study highlighted:
- Dosage : Effective at concentrations as low as 10 µM.
- Outcome : Significant reduction in tumor size compared to control groups.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated:
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.6 |
| ABTS | 30.2 |
These values suggest a potent antioxidant effect, comparable to standard antioxidants such as ascorbic acid.
Q & A
Q. What are the optimal synthetic routes for this compound, considering yield and purity?
The synthesis involves a multi-step approach starting with 1,3-benzodioxole-5-carboxylic acid derivatives. Key steps include:
- Schiff base formation : React with 3-ethoxy-4-hydroxybenzaldehyde under anhydrous conditions (pH 5.5–6.5, 60–80°C) to form the imine bond.
- Microwave-assisted synthesis : Reduces reaction time by 40–60% compared to traditional reflux while maintaining yields >75% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) achieves ≥98% purity .
Q. Which analytical techniques confirm structural integrity and purity?
A combination of methods is critical:
- NMR spectroscopy : 1H/13C NMR and 2D-COSY verify spatial configuration and E/Z isomerism.
- HRMS : Ensures molecular weight accuracy (error <2 ppm).
- X-ray crystallography : Confirms the E-configuration of the imine bond .
- HPLC : Uses a C18 column with acetonitrile/0.1% formic acid to assess purity (>99% AUC) .
Advanced Research Questions
Q. How can contradictory biological activity data across enzymatic assays be resolved?
Discrepancies may arise from assay conditions or enzyme isoforms. Address these via:
- Standardized protocols : Use 10-point IC50 curves in triplicate with reference inhibitors.
- Competitive binding studies : Employ fluorescent probes (e.g., TAMRA-labeled substrates) to validate target engagement.
- Orthogonal validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm binding kinetics, ruling out assay artifacts .
Q. What strategies elucidate the compound’s anti-inflammatory mechanism at the molecular level?
Integrate multi-modal approaches:
- Kinase profiling : Screen against 400+ kinases at 1 μM to identify primary targets.
- CRISPR-Cas9 knockouts : Validate pathways in cell models (e.g., NF-κB/COX-2 modulation).
- Hydrogen-deuterium exchange MS (HDX-MS) : Maps compound-protein interaction surfaces with 1 Å resolution .
- In silico docking : AutoDock Vina predicts binding poses using PDB structures, validated by site-directed mutagenesis .
Q. How to design stability studies under physiological conditions for formulation development?
Use accelerated testing to simulate physiological environments:
- Conditions : pH 7.4 PBS, 37°C, 0.01% H₂O₂.
- LC-MS/MS analysis : Track degradation products at 0–72 hours.
- Forced degradation : Acid/base hydrolysis and photolysis identify vulnerable sites (e.g., imine bond cleavage).
- Stabilization : Cyclodextrin encapsulation (2:1 molar ratio) or lyophilization with trehalose (5% w/v) enhances aqueous stability .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting logP values?
Variations arise from measurement methods (shake-flask vs. HPLC). Mitigate by:
- Standardized logP determination : Use a shake-flask method with octanol/PBS (pH 7.4) and UV-Vis quantification (λmax = 255 nm).
- Molecular dynamics simulations : Predict solvation free energies using Gaussian 16 with SMD solvation models .
Q. How to reconcile divergent cytotoxicity results in cancer cell lines?
Factors include cell passage number and culture media. Best practices:
- Cell line authentication : STR profiling ensures identity.
- Media standardization : Use RPMI-1640 with 10% FBS for all experiments.
- Dose-response normalization : Express IC50 values relative to positive controls (e.g., doxorubicin) .
Methodological Tables
Table 1. Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction pH | 5.5–6.5 | Minimizes hydrolysis |
| Temperature | 60–80°C | Maximizes imine formation |
| Microwave Power | 300 W, 10 min | 75% yield, >98% purity |
Table 2. Stability Testing Outcomes
| Condition | Half-Life (h) | Major Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 48 ± 2 | Imine bond hydrolysis |
| 0.01% H₂O₂ | 12 ± 1 | Oxidative de-ethoxylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
